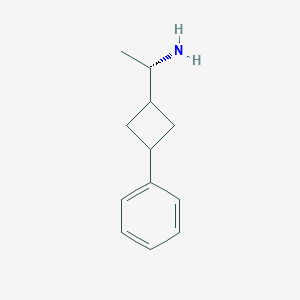

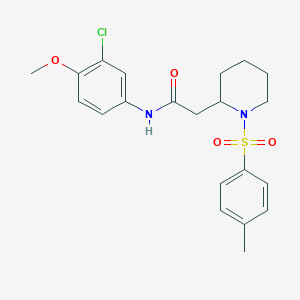

![molecular formula C9H10N2S B2732518 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 1342394-71-1](/img/structure/B2732518.png)

2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/mL and Melting Point is −38 °C .Aplicaciones Científicas De Investigación

Stereochemistry and Structural Studies

The methylation of the carbanion resulting from the addition of thioamides to methoxymethylene compounds affords two series of 1-methylthio-2-azabuta-1,3-diene-4-carbonitriles. X-Ray crystallographic analyses have established the E stereochemistry of the C–N double bond in all cases studied, demonstrating the compound's relevance in understanding stereochemical outcomes in synthetic reactions (Lorente, Balcázar, & Florencio, 1992).

Domino Synthesis Protocols

A library of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and related compounds were synthesized via domino one-pot three-component reactions. This methodology highlights the compound's utility in facilitating complex molecular architectures through efficient synthetic strategies (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Solid-State NMR and Polymorphism

An in-depth analysis of molecular structure in polymorphic forms of related thiophene carbonitriles was conducted using solid-state NMR and molecular modeling. These studies provide insights into the molecular conformations and their impact on physical properties, useful for material science applications (Smith, Xu, & Raftery, 2006).

Antifungal Activity and Drug Design

Compounds related to 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile were screened for their antifungal activities against Candida krusei and Cryptococcus neoformans. Computer-aided drug design studies were conducted to predict structural characteristics influencing antifungal activities, underscoring the compound's potential in therapeutic applications (Scotti et al., 2012).

Electrochromic Properties

The synthesis of new thiophene derivatives and investigation into the electrochromic properties of their polymers and co-polymers with EDOT indicate the compound's applicability in developing electrochromic devices with fast response times and good optical contrast (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11-9-7(5-10)6-3-2-4-8(6)12-9/h11H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAQMVMOZUPBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(S1)CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

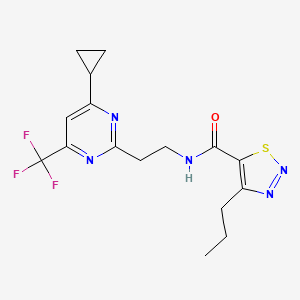

![Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2732439.png)

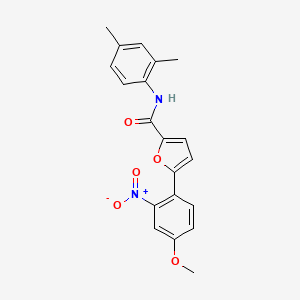

![Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2732440.png)

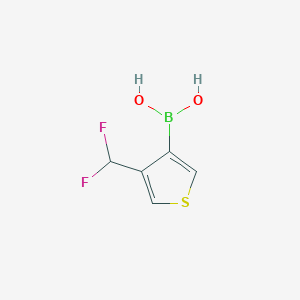

![N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2732441.png)

![2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2732445.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)

![2-[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-benzo[f]chromen-3-one](/img/structure/B2732456.png)

![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)